N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)acetamide
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Overview
Description
N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide is a complex organic compound characterized by its unique spiro structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with anthranilic acid, followed by cyclization and acylation reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and applications depending on the functional groups introduced .
Scientific Research Applications
N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 3,4-dihydro-2H-1,3-benzoxazines
- 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran .
Uniqueness
What sets N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide apart is its spiro structure, which imparts unique steric and electronic properties. This structure can enhance its binding affinity to specific molecular targets and improve its stability under physiological conditions .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(4-oxospiro[1H-quinazoline-2,1'-cyclopentane]-3-yl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-10(18)16-17-13(19)11-6-2-3-7-12(11)15-14(17)8-4-5-9-14/h2-3,6-7,15H,4-5,8-9H2,1H3,(H,16,18) |
InChI Key |
UWVTXKUQIOPXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=O)C2=CC=CC=C2NC13CCCC3 |
Origin of Product |
United States |
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